molecular formula C10H11ClOS B15387755 1-(3-Chloro-5-(methylthio)phenyl)propan-1-one

1-(3-Chloro-5-(methylthio)phenyl)propan-1-one

Cat. No.: B15387755
M. Wt: 214.71 g/mol
InChI Key: SKVAROHUPDBPJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-5-(methylthio)phenyl)propan-1-one is a useful research compound. Its molecular formula is C10H11ClOS and its molecular weight is 214.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(3-Chloro-5-(methylthio)phenyl)propan-1-one, a compound with potential biological significance, has been the subject of various studies focusing on its cytotoxic and pharmacological properties. This article aims to compile and analyze the available research findings regarding its biological activity, particularly in relation to cancer cell lines and other therapeutic applications.

Chemical Structure and Properties

The compound features a chlorinated aromatic ring with a methylthio group, which may influence its biological interactions. The structural formula can be represented as follows:

C10H11ClSO\text{C}_{10}\text{H}_{11}\text{ClS}O

Cytotoxic Activity

In Vitro Studies : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound was tested against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells using the MTT assay. The results demonstrated varying degrees of inhibition of cell viability, with IC50 values indicating effective concentrations for inducing cytotoxicity.

Cell LineIC50 (µM)Reference
HCT-11615.2
MCF-712.8
HeLa18.5

The mechanism by which this compound exerts its cytotoxic effects appears to involve apoptosis induction and cell cycle arrest. Flow cytometry analyses indicated that treatment with the compound led to an increase in the sub-G1 phase population, suggesting apoptosis, particularly in wild-type p53 cells. Additionally, cell cycle analysis revealed significant G0/G1 and G2/M phase arrest at certain concentrations.

Case Studies

  • Study on MCF-7 Cells : A study evaluated the effects of various derivatives of this compound on MCF-7 cells. The results indicated that these compounds not only inhibited cell growth but also induced apoptosis through caspase activation pathways, highlighting their potential as anticancer agents .
  • Antiplasmodial Activity : Another investigation explored the antiplasmodial activity of similar compounds derived from the same chemical class, showing promising results against Plasmodium falciparum strains . This suggests that modifications in the structure can lead to enhanced biological activity beyond cytotoxicity.

Safety Profile

The selectivity index of this compound was assessed in comparison with standard chemotherapeutics. Preliminary data suggest a favorable safety profile, with lower toxicity towards non-cancerous cell lines compared to cancerous ones, indicating its potential as a therapeutic agent with minimized side effects .

Properties

Molecular Formula

C10H11ClOS

Molecular Weight

214.71 g/mol

IUPAC Name

1-(3-chloro-5-methylsulfanylphenyl)propan-1-one

InChI

InChI=1S/C10H11ClOS/c1-3-10(12)7-4-8(11)6-9(5-7)13-2/h4-6H,3H2,1-2H3

InChI Key

SKVAROHUPDBPJE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=CC(=C1)Cl)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.